REACTION_CXSMILES
|
[CH3:1]N(C)C(CC)CN(C)C.N#N.CCO.[Li]C(CC)C.[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1.CI>C1COCC1>[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[C:24]([CH3:1])[CH:23]=1 |f:1.2|
|
Name
|
N,N,N′,N′-tetramethylethylethylenediamine
|
Quantity
|
99.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C(CN(C)C)CC)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
N2 EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N.CCO
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring carefully
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −90° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at −90° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −90° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm-up to −80° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 10 min at −80° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
quenched slowly with H2O (600 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm-up to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with Et2O (2×500 mL)
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
crystallization of the desired product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried under vacuum and over anhydrous P2O5
|
Type
|
CUSTOM
|
Details
|
re-crystallized from hot toluene (700 mL)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |